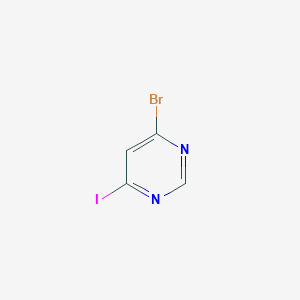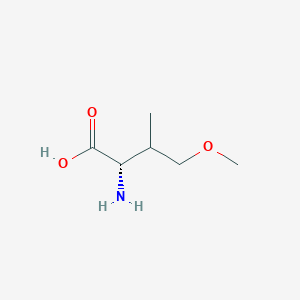
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-methoxy-3-methylbutanoic acid typically involves the use of starting materials such as salbactam acid or salbactam salt. The preparation method includes adding an alkali to an organic solvent, followed by a series of reactions to obtain the desired product . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents such as dimethyl sulfide (DMS) or zinc, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with ozone can yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with modified functional groups.
科学的研究の応用
(2S)-2-Amino-4-methoxy-3-methylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of (2S)-2-Amino-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .
類似化合物との比較
Similar Compounds
Some compounds similar to (2S)-2-Amino-4-methoxy-3-methylbutanoic acid include:
- (2S)-2-Amino-3-methylbutanoic acid
- (2S)-2-Amino-4-(methylsulfonyl)butanoic acid
- (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy group on the same carbon atom provides unique opportunities for chemical modifications and interactions with biological targets.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |
InChIキー |
HISPJANDJRUGFV-AKGZTFGVSA-N |
異性体SMILES |
CC(COC)[C@@H](C(=O)O)N |
正規SMILES |
CC(COC)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


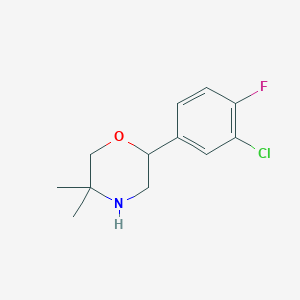
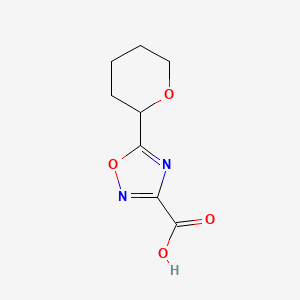
![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
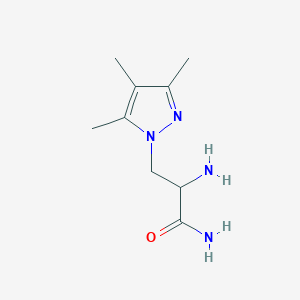

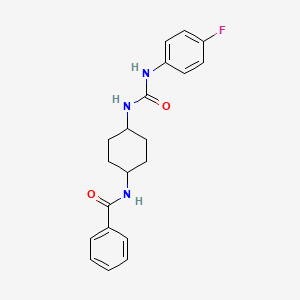

![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
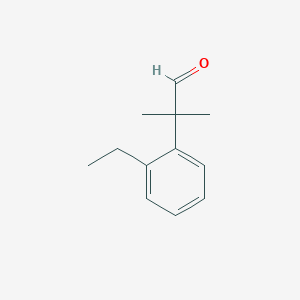
amine](/img/structure/B13078758.png)

![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)

